molecular formula C9H15NO3 B043984 1-Propionyl-4-piperidinecarboxylic acid CAS No. 117705-17-6

1-Propionyl-4-piperidinecarboxylic acid

Cat. No. B043984
M. Wt: 185.22 g/mol
InChI Key: XLUKLCQSTIHHLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel synthesis method for 1-benzenemethyl piperidine-4-carboxylic acid, which shares a similar core structure with 1-Propionyl-4-piperidinecarboxylic acid, has been developed. This method involves N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis starting from N,N-bis(2-hydroxyethyl) amine, offering a simpler approach and a 10% increase in yield compared to previous methods (Chun, 2000).

Molecular Structure Analysis

The molecular structure of 4-piperidinecarboxylic acid hydrochloride has been elucidated through single crystal X-ray diffraction, showing an orthorhombic crystal system. The piperidine ring adopts a chair conformation with the COOH group in the equatorial position, highlighting the structural stability and conformations typical to piperidine derivatives (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Chemical Reactions and Properties

Piperidine-4-carboxylic acid derivatives have been synthesized and assessed for their activity at NMDA receptors, showcasing their potential in pharmaceutical applications. The synthesis involves creating 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids, which display potent NMDA antagonistic activity, indicating the chemical versatility and biological relevance of piperidine-4-carboxylic acid derivatives (Hutchison et al., 1989).

Physical Properties Analysis

The zwitterionic form of 4-piperidinecarboxylic acid monohydrate has been analyzed, showing that the piperidine ring maintains a chair conformation and the alpha-carboxylate group adopts an equatorial orientation. The structure facilitates a three-dimensional hydrogen-bonding network, emphasizing the compound's stable physical properties and its potential for forming solid-state assemblies (Delgado, Mora, & Bahsas, 2001).

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

While “1-Propionyl-4-piperidinecarboxylic acid” is a specific compound, it’s part of a larger class of compounds known as piperidines. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

While “1-Propionyl-4-piperidinecarboxylic acid” is a specific compound, it’s part of a larger class of compounds known as piperidines. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Safety And Hazards

The safety data sheet for 1-Propionyl-4-piperidinecarboxylic acid indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation .

properties

IUPAC Name

1-propanoylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-8(11)10-5-3-7(4-6-10)9(12)13/h7H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUKLCQSTIHHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350649
Record name 1-PROPIONYL-4-PIPERIDINECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propionyl-4-piperidinecarboxylic acid

CAS RN

117705-17-6
Record name 1-PROPIONYL-4-PIPERIDINECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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